![molecular formula C21H20O10 B13974369 1,1',1'',1'''-[Methylenebis(2,4,6-trihydroxy-5,1,3-benzenetriyl)]tetrakis-ethanone CAS No. 58316-48-6](/img/structure/B13974369.png)
1,1',1'',1'''-[Methylenebis(2,4,6-trihydroxy-5,1,3-benzenetriyl)]tetrakis-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1,1’,1’‘,1’‘’-[Methylenebis(2,4,6-trihydroxy-5,1,3-benzenetriyl)]tetrakisethanone involves several steps. One common method includes the condensation of 3-acetyl-2,4,6-trihydroxyisobutyrophenone with formaldehyde . The reaction typically occurs in the presence of a catalyst such as aluminum chloride, under controlled temperature conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1,1’,1’‘,1’‘’-[Methylenebis(2,4,6-trihydroxy-5,1,3-benzenetriyl)]tetrakisethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone groups to alcohols, using reducing agents such as sodium borohydride.
Aplicaciones Científicas De Investigación
1,1’,1’‘,1’‘’-[Methylenebis(2,4,6-trihydroxy-5,1,3-benzenetriyl)]tetrakisethanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s multiple hydroxyl groups make it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as an antioxidant and its role in preventing oxidative stress-related diseases.
Mecanismo De Acción
The mechanism of action of 1,1’,1’‘,1’‘’-[Methylenebis(2,4,6-trihydroxy-5,1,3-benzenetriyl)]tetrakisethanone involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity or altering their function. The compound’s structure allows it to scavenge free radicals, thereby exerting antioxidant effects and protecting cells from oxidative damage .
Comparación Con Compuestos Similares
1,1’,1’‘,1’‘’-[Methylenebis(2,4,6-trihydroxy-5,1,3-benzenetriyl)]tetrakisethanone can be compared to other similar compounds, such as:
1,1’-(1,4-phenylene)bis(ethanone): This compound has a simpler structure with fewer hydroxyl groups, resulting in different chemical properties and reactivity.
1,1’-(2,4,6-trihydroxy-1,3-benzenediyl)bis(ethanone): Similar in structure but lacks the methylene bridge, affecting its stability and reactivity.
Propiedades
Número CAS |
58316-48-6 |
|---|---|
Fórmula molecular |
C21H20O10 |
Peso molecular |
432.4 g/mol |
Nombre IUPAC |
1-[3-acetyl-5-[(3,5-diacetyl-2,4,6-trihydroxyphenyl)methyl]-2,4,6-trihydroxyphenyl]ethanone |
InChI |
InChI=1S/C21H20O10/c1-6(22)12-16(26)10(17(27)13(7(2)23)20(12)30)5-11-18(28)14(8(3)24)21(31)15(9(4)25)19(11)29/h26-31H,5H2,1-4H3 |
Clave InChI |
OQALYYVWRAPBOC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(=C(C(=C2O)C(=O)C)O)C(=O)C)O)O)C(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


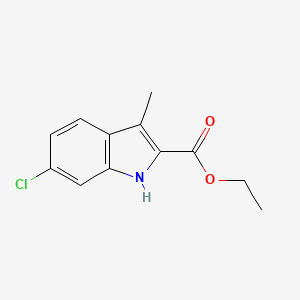
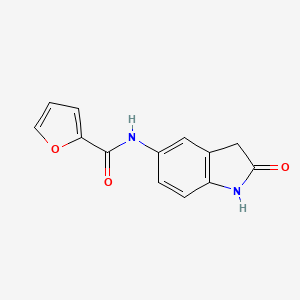

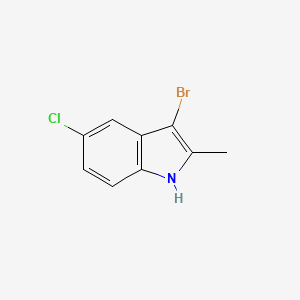
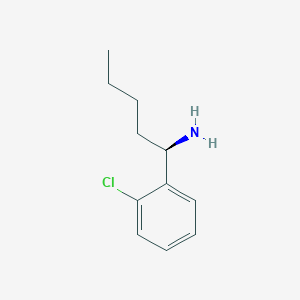
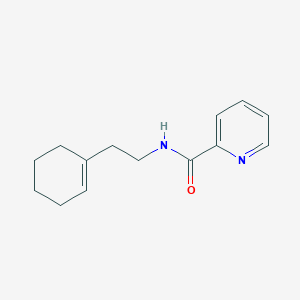
![2-Amino-1-(8-(aminomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13974332.png)

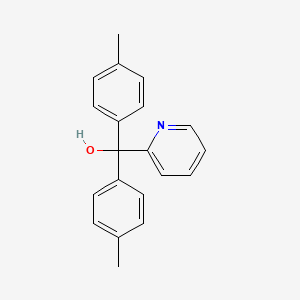


![2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13974356.png)
![tert-butyl ((3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methyl)carbamate](/img/structure/B13974358.png)

